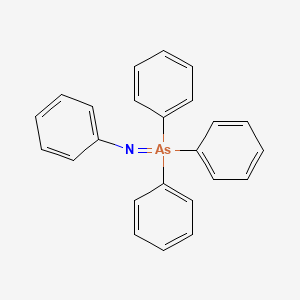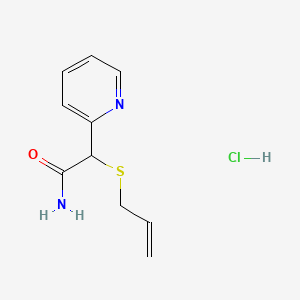
2-pyridin-4-ylethanol;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-4-ylethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-pyridin-4-ylethanol and 2,4,6-trinitrophenol 2-pyridin-4-ylethanol is an organic compound containing a pyridine ring substituted with an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
For the preparation of 2-pyridin-4-ylethanol, a common method involves the reduction of 2-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride. This reduction converts the aldehyde group to an ethanol group, yielding 2-pyridin-4-ylethanol .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol follows a similar nitration process but on a larger scale, with stringent safety measures due to its explosive nature. The production of 2-pyridin-4-ylethanol in an industrial setting involves optimized reduction processes to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,4,6-trinitrophenol undergoes various chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of picramic acid.
Substitution: The nitro groups in 2,4,6-trinitrophenol can be substituted with other functional groups under specific conditions
2-pyridin-4-ylethanol can participate in:
Oxidation: Oxidation of the ethanol group can yield 2-pyridinecarboxaldehyde.
Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride or hydrogen gas with a catalyst for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Substitution: Various nucleophiles for substitution reactions
Major Products
Reduction of 2,4,6-trinitrophenol: Picramic acid.
Oxidation of 2-pyridin-4-ylethanol: 2-pyridinecarboxaldehyde
科学的研究の応用
2,4,6-trinitrophenol is widely used in:
Explosives: Due to its high explosive power, it is used in military applications.
Dyes: It is used in the production of yellow dyes.
Medical Applications: Historically used as an antiseptic and in burn treatments
2-pyridin-4-ylethanol has applications in:
Chemical Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Research: Studied for its potential biological activities
作用機序
2,4,6-trinitrophenol exerts its effects through its ability to undergo rapid exothermic decomposition, releasing gases and energy, which is the basis of its explosive nature. It can also interact with biological molecules, leading to toxic effects .
2-pyridin-4-ylethanol can interact with enzymes and receptors in biological systems, potentially affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
2,4-dinitrophenol: Similar to 2,4,6-trinitrophenol but with one less nitro group, used as a metabolic stimulant.
2,4,6-trinitrotoluene (TNT): Another nitroaromatic explosive with similar applications but different chemical structure
Uniqueness
2,4,6-trinitrophenol is unique due to its high explosive power and its historical use in various applications. 2-pyridin-4-ylethanol is unique for its versatility in chemical synthesis and potential biological activities .
特性
CAS番号 |
32080-61-8 |
|---|---|
分子式 |
C13H12N4O8 |
分子量 |
352.26 g/mol |
IUPAC名 |
2-pyridin-4-ylethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9NO.C6H3N3O7/c9-6-3-7-1-4-8-5-2-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,9H,3,6H2;1-2,10H |
InChIキー |
ZQLDFTDEAKQWHU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


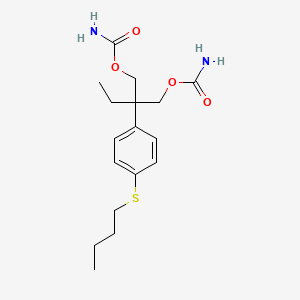
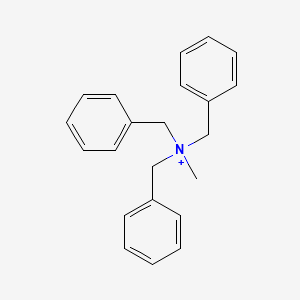
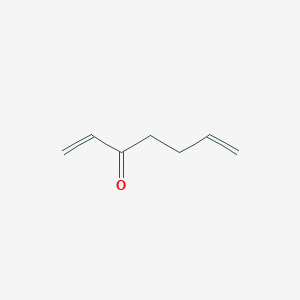
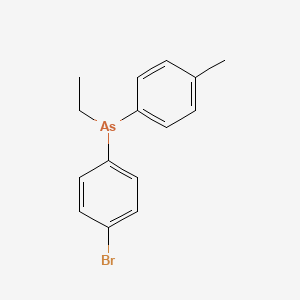
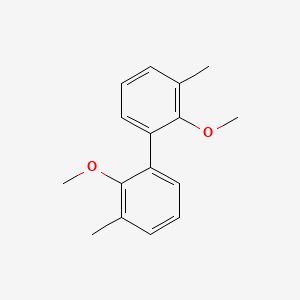
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
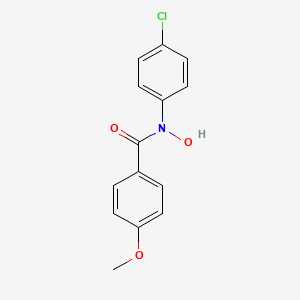

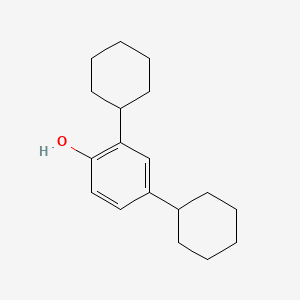
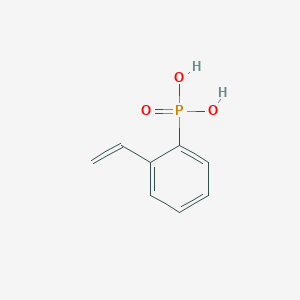
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
